molecular formula C19H28N2O3 B5710459 3-Cyclohexyl-1-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylurea

3-Cyclohexyl-1-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylurea

Cat. No.: B5710459
M. Wt: 332.4 g/mol
InChI Key: RIJJKLXZVBHBOC-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylurea is an organic compound characterized by a cyclohexyl group, a dimethoxyphenyl group, and a prop-2-enylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylurea typically involves the reaction of cyclohexylamine with 3,4-dimethoxybenzyl chloride under basic conditions to form the intermediate 3-cyclohexyl-1-(3,4-dimethoxyphenyl)methylamine. This intermediate is then reacted with acryloyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-Cyclohexyl-1-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-1-(3,4-dimethoxyphenyl)propan-1-amine: A structurally similar compound with different functional groups.

    1-Cyclohexyl-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)urea: Another related compound with variations in the substituents.

Uniqueness

3-Cyclohexyl-1-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclohexyl-1-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-4-12-21(19(22)20-16-8-6-5-7-9-16)14-15-10-11-17(23-2)18(13-15)24-3/h4,10-11,13,16H,1,5-9,12,14H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJJKLXZVBHBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN(CC=C)C(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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